molecular formula C18H17F3N2O4S B2675282 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide CAS No. 562064-91-9

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B2675282
CAS No.: 562064-91-9
M. Wt: 414.4
InChI Key: IKJPSXXRCOLFSK-UHFFFAOYSA-N
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Description

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide is a chemical compound that features a morpholinosulfonyl group and a trifluoromethylphenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions.

    Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be introduced via a sulfonylation reaction using morpholine and a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The morpholinosulfonyl group can interact with specific amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(morpholinosulfonyl)-N-(4-(trifluoromethyl)phenyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.

    3-(piperidinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide: Similar structure but with a piperidinosulfonyl group instead of a morpholinosulfonyl group.

    3-(morpholinosulfonyl)-N-(3-(difluoromethyl)phenyl)benzamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

3-(morpholinosulfonyl)-N-(3-(trifluoromethyl)phenyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholinosulfonyl group provides specific interactions with biological targets.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-4-2-5-15(12-14)22-17(24)13-3-1-6-16(11-13)28(25,26)23-7-9-27-10-8-23/h1-6,11-12H,7-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJPSXXRCOLFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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